4-propylphenyl 4-methyl-3-nitrobenzoate
Description
4-Propylphenyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzoate moiety, with a 4-propylphenyl ester substituent. This compound is structurally tailored for applications in polymer science, particularly as a nucleating or clarifying agent. The 4-propylphenyl group enhances compatibility with non-polar polymer matrices like isotactic polypropylene (iPP), while the nitro group contributes to electron-deficient aromatic interactions, influencing crystallization behavior .
Properties
IUPAC Name |
(4-propylphenyl) 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-4-13-6-9-15(10-7-13)22-17(19)14-8-5-12(2)16(11-14)18(20)21/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPLKZXQEFSETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights:
Structural and Functional Differences
- Ester vs. Carboxamide : Compared to N,N′,N′′-tris-isopentyl-1,3,5-benzene-tricarboxamide, 4-propylphenyl 4-methyl-3-nitrobenzoate lacks hydrogen-bonding amide groups, relying instead on van der Waals interactions and π-stacking (via the nitro group) for polymer matrix integration. This results in lower nucleation efficiency but improved optical clarity in iPP .
- Nitro vs. Halogen Substituents : Methyl 4-chlorobenzoate () exhibits higher thermal stability due to the chlorine atom but lacks the nitro group’s electron-withdrawing effects, reducing its utility in charge-transfer applications .
Physical and Thermal Properties
- The 4-propylphenyl ester group increases molecular weight and hydrophobicity compared to methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate), enhancing miscibility with polyolefins .
- Nitro-containing compounds like 4-methyl-3-nitrobenzaldehyde exhibit higher melting points than halogenated analogs due to stronger dipole-dipole interactions .
Synthetic Accessibility Methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate) are typically synthesized via straightforward Fischer esterification, whereas 4-propylphenyl derivatives may require advanced coupling techniques (e.g., Mitsunobu reaction) .
Biological Relevance While (4-propylphenyl)amino derivatives show promise in inhibiting inflammatory pathways (), the ester linkage in 4-propylphenyl 4-methyl-3-nitrobenzoate likely reduces bioavailability, limiting direct pharmaceutical use .
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